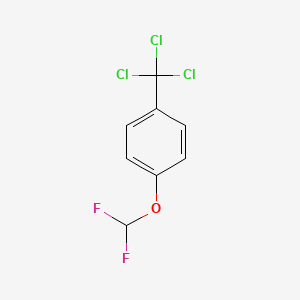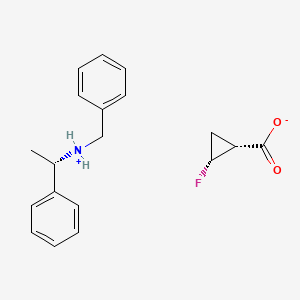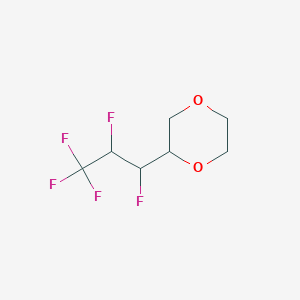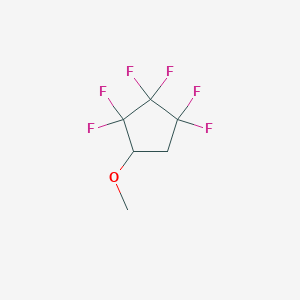
2,3,6-Trichloro-5-(trifluoromethyl)toluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trichloro-5-(trifluoromethyl)toluene, often referred to as TCTT, is a chemical compound composed of a trifluoromethyl group attached to a benzene ring that is substituted with three chlorine atoms. This compound is used in a variety of applications, including as a solvent, a catalyst, and a reagent. TCTT is commonly used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its potential use in various scientific applications.
科学研究应用
TCTT has a variety of scientific applications, including as a solvent, a catalyst, and a reagent. As a solvent, TCTT is used in the synthesis of various compounds, including pharmaceuticals. As a catalyst, TCTT is used in the synthesis of a variety of organic compounds, including dyes and pigments. As a reagent, TCTT is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of TCTT is not fully understood. However, it is believed to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in the synthesis of various compounds. It is also believed to act as a nucleophile, meaning that it can donate electrons to other molecules. This allows it to act as a reagent in the synthesis of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCTT are not fully understood. However, it has been shown to have some toxic effects on humans and animals. Exposure to TCTT can cause irritation to the skin and eyes, as well as respiratory irritation. In addition, exposure to high levels of TCTT can cause liver and kidney damage.
实验室实验的优点和局限性
The use of TCTT in lab experiments has several advantages. It is a relatively inexpensive and readily available chemical compound. It is also relatively easy to synthesize and use in experiments. However, there are some limitations to its use. It is toxic and can cause irritation to the skin, eyes, and respiratory system. In addition, it can cause liver and kidney damage if exposed to high levels.
未来方向
The potential future directions for TCTT include further research into its mechanism of action, biochemical and physiological effects, and potential applications. In addition, further research into its toxicity and potential health risks is needed. Finally, further research into the synthesis methods of TCTT is needed in order to develop more efficient and cost-effective methods.
合成方法
TCTT can be synthesized using a variety of methods, including the direct chlorination of toluene, the reaction of trifluoromethylbenzene with chlorine, and the reaction of trifluoromethylbenzene with phosphorus pentachloride. The most commonly used method is the direct chlorination of toluene, which involves the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at temperatures between 40-50°C and a pressure of 1-2 atm.
属性
IUPAC Name |
1,2,4-trichloro-3-methyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-6(10)4(8(12,13)14)2-5(9)7(3)11/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZRWLQSBSRZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trichloro-5-(trifluoromethyl)toluene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)





![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)



